2-(Difluoromethyl)naphthalene-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)naphthalene-3-methanol is an organic compound with the molecular formula C12H10F2O It is a derivative of naphthalene, characterized by the presence of a difluoromethyl group and a methanol group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)naphthalene-3-methanol typically involves the introduction of a difluoromethyl group to a naphthalene derivative. One common method is the difluoromethylation of naphthalene-3-methanol using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions, including the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)naphthalene-3-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed:
Oxidation: Formation of 2-(Difluoromethyl)naphthalene-3-carboxylic acid.
Reduction: Formation of 2-(Difluoromethyl)naphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Difluoromethyl)naphthalene-3-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)naphthalene-3-methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable candidate for drug development, as it can improve the bioavailability and efficacy of pharmaceutical compounds .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)naphthalene-3-methanol
- 2-(Chloromethyl)naphthalene-3-methanol
- 2-(Bromomethyl)naphthalene-3-methanol
Comparison: 2-(Difluoromethyl)naphthalene-3-methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. For instance, the difluoromethyl group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in drug development and materials science .
Properties
Molecular Formula |
C12H10F2O |
---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
[3-(difluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H10F2O/c13-12(14)11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-6,12,15H,7H2 |
InChI Key |
ODQKLXZRYFRXEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CO)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.